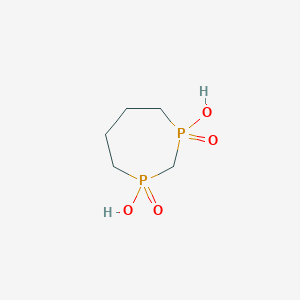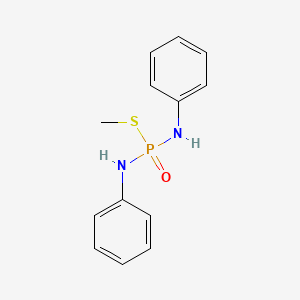
6,6'-Dinitro-1,1',2,2'-tetrahydro-5,5'-biacenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features two acenaphthylene units connected through a tetrahydro linkage, with nitro groups attached at the 6 and 6’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dinitro-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene typically involves multi-step organic reactions. One common method includes the nitration of 1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of strong acids and the potential explosiveness of nitro compounds.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Dinitro-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: Under strong oxidizing conditions, the tetrahydro linkage can be oxidized to form more complex structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution Reagents: Nucleophiles such as amines or thiols.
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 6,6’-diamino-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with altered structural properties.
Aplicaciones Científicas De Investigación
6,6’-Dinitro-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential as a drug intermediate or in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6,6’-Dinitro-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound may also participate in electron transfer processes, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dinitro-1,1,3,3,5-pentamethylindane: Another nitro-substituted compound with different structural features.
3,3,3’,3’-Tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol: A structurally related compound with hydroxyl groups instead of nitro groups.
Uniqueness
6,6’-Dinitro-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene is unique due to its specific arrangement of nitro groups and tetrahydro linkage, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
63291-29-2 |
|---|---|
Fórmula molecular |
C24H16N2O4 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
5-nitro-6-(6-nitro-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C24H16N2O4/c27-25(28)19-11-7-15-3-1-13-5-9-17(23(19)21(13)15)18-10-6-14-2-4-16-8-12-20(26(29)30)24(18)22(14)16/h5-12H,1-4H2 |
Clave InChI |
QVMNVRRLEPJZIR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=C(C3=C(C=CC1=C23)C4=C5C(=CC=C6C5=C(CC6)C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)




![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)

![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)

methyl}thymidine](/img/structure/B14489555.png)

